molecular formula C14H14N4O2S2 B2415241 N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1448058-59-0

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2415241
CAS No.: 1448058-59-0
M. Wt: 334.41
InChI Key: LYGFMSPREABZPK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyrazole ring, an ethyl group, a thiophene ring, and a sulfonamide group . These functional groups suggest that the compound could have a variety of chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyridine and pyrazole rings might be formed through cyclization reactions, while the ethyl group could be added through an alkylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and pyrazole rings are aromatic, meaning they are particularly stable and can participate in pi stacking interactions. The sulfonamide group is polar and can form hydrogen bonds .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the pyridine ring could undergo electrophilic substitution reactions, while the sulfonamide group could participate in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonamide group could make the compound soluble in polar solvents .

Scientific Research Applications

Antimicrobial Applications

Research into heterocyclic compounds containing a sulfonamido moiety has shown promising antibacterial properties. For instance, Azab et al. (2013) synthesized new heterocyclic compounds with a focus on antibacterial activity. Their work aimed to develop compounds suitable as antibacterial agents by introducing pyran, pyridine, and pyridazine derivatives, among others, which showed significant antibacterial activities (Azab, M. E., Youssef, M., & El-Bordany, E. A., 2013).

Anticancer and Radiosensitizing Effects

Sulfonamide derivatives have been synthesized and evaluated for their in vitro anticancer activity. Ghorab et al. (2015) introduced different biologically active moieties into sulfonamide derivatives to investigate their anticancer properties. Their study identified several compounds with higher activity than doxorubicin, indicating potential for cancer treatment and as radiosensitizers (Ghorab, M., Ragab, F., Heiba, H., El-Gazzar, M., & Zahran, S. S., 2015).

Material Science and Catalysis

Magnetically separable graphene oxide anchored with sulfonic acid has been developed for catalytic applications. Zhang et al. (2016) prepared nanoparticles that exhibited high catalytic activity for the synthesis of complex molecules, demonstrating the material's utility in green chemistry and potential for diverse catalytic processes (Zhang, M., Liu, P., Liu, Y.-H., Shang, Z., Hu, H.-C., & Zhang, Z.-H., 2016).

Wound Healing Applications

A novel approach to wound healing involves the development of biodegradable dressing mats loaded with sulfonamide analogs. Elsayed et al. (2020) tailored poly(lactic acid) nanofibrous mats for controlled release of a newly synthesized sulfonamide, showing significant improvement in wound healing capabilities. This study underscores the potential of sulfonamide compounds in advanced biomedical applications (Elsayed, R. E., Madkour, T., & Azzam, R. A., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with a specific protein in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it were a drug, it could have side effects or toxicities that would need to be evaluated through preclinical and clinical testing .

Future Directions

Future research on this compound could involve optimizing its synthesis, investigating its properties, and exploring its potential applications. For example, if it were a drug, researchers might study its pharmacokinetics and pharmacodynamics, test it in animal models of disease, and eventually conduct clinical trials .

Properties

IUPAC Name

N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S2/c19-22(20,14-2-1-11-21-14)16-8-10-18-9-5-13(17-18)12-3-6-15-7-4-12/h1-7,9,11,16H,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGFMSPREABZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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